molecular formula C11H8BrN3O2 B8620218 N-(3-bromophenyl)-3-nitropyridin-2-amine

N-(3-bromophenyl)-3-nitropyridin-2-amine

Cat. No.: B8620218
M. Wt: 294.10 g/mol
InChI Key: DROZTHFJHQJYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromophenyl)-3-nitropyridin-2-amine is a specialized chemical building block of interest in medicinal chemistry and materials science research. As a derivative of the 3-nitropyridin-2-amine scaffold, this compound is designed for the synthesis of more complex heterocyclic systems . Its molecular structure, featuring both a bromophenyl group and a nitro-pyridine ring, makes it a versatile intermediate for constructing potential bioactive molecules . In pharmaceutical research, structurally similar aryl-substituted 2-aminopyridine derivatives are investigated as potential inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for neurodegenerative conditions such as Alzheimer's disease . The nitro group on the pyridine ring can facilitate key hydrogen-bonding interactions with enzyme active sites, while the bromine atom offers a handle for further functionalization via cross-coupling reactions . Beyond pharmacology, nitropyridine derivatives are actively explored in the development of nonlinear optical (NLO) materials due to their unique electronic properties . Researchers value this compound for its potential in creating novel materials and as a precursor in synthetic chemistry programs. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.10 g/mol

IUPAC Name

N-(3-bromophenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H8BrN3O2/c12-8-3-1-4-9(7-8)14-11-10(15(16)17)5-2-6-13-11/h1-7H,(H,13,14)

InChI Key

DROZTHFJHQJYSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

Substituent Position Dictates Bioactivity : Para-substituted bromophenyl derivatives (e.g., 3k) show higher AChE inhibition than meta-substituted analogues, likely due to optimized binding pocket interactions .

Nitro Group Enhances Reactivity : The nitro group facilitates nucleophilic aromatic substitution, enabling diverse functionalization (e.g., synthesis of kinase inhibitors in ) .

Bromine Improves Membrane Permeability : Brominated derivatives exhibit higher logP values than chlorinated or unsubstituted analogues, suggesting better blood-brain barrier penetration .

Preparation Methods

Reaction of 2-Chloro-3-Nitropyridine with 3-Bromoaniline

A direct SNAr reaction between 2-chloro-3-nitropyridine and 3-bromoaniline is a foundational approach. The electron-withdrawing nitro group at position 3 activates the pyridine ring, facilitating displacement of the chloride at position 2 by the amine.

Procedure (,):

  • Substrate Preparation : 2-Chloro-3-nitropyridine is synthesized via nitration of 2-chloropyridine using a HNO₃/H₂SO₄ mixture at 25–30°C.

  • Amination : 3-Bromoaniline (1.2 equiv) is added to 2-chloro-3-nitropyridine in dimethylformamide (DMF) with K₂CO₃ (2.0 equiv). The mixture is heated at 100°C for 12–24 hours.

  • Workup : The product is extracted with dichloromethane, washed with brine, and purified via silica gel chromatography.

Data Table 1: SNAr Reaction Parameters

ParameterValueSource
SolventDMF
BaseK₂CO₃
Temperature100°C
Yield65–78%

Challenges : Competing hydrolysis of the chloro group and nitro-group migration under prolonged heating.

Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

This method employs palladium catalysts to couple 2-bromo-3-nitropyridine with 3-bromoaniline, enabling milder conditions and higher regioselectivity.

Procedure (,):

  • Catalyst System : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene.

  • Reaction : 2-Bromo-3-nitropyridine and 3-bromoaniline are stirred at 80°C for 6 hours.

  • Purification : Column chromatography (hexane/EtOAc 4:1) yields the product as a yellow solid.

Data Table 2: Buchwald-Hartwig Conditions

ParameterValueSource
CatalystPd(OAc)₂/XantPhos
SolventToluene
Temperature80°C
Yield72–85%

Advantages : Avoids nitro-group migration observed in SNAr.

Stepwise Functionalization of Pyridine Intermediates

Nitration Followed by Bromination and Amination

A sequential approach involves nitrating 2-aminopyridine, brominating the aromatic ring, and introducing the 3-bromophenyl group.

Procedure (,):

  • Nitration : 2-Aminopyridine is treated with fuming HNO₃/H₂SO₄ at 0–5°C to yield 3-nitro-2-aminopyridine.

  • Bromination : The intermediate is brominated using Br₂ in H₂SO₄ at 50°C.

  • Amination : The brominated product reacts with 3-bromoaniline via SNAr (as in Section 1.1).

Data Table 3: Stepwise Synthesis Metrics

StepConditionsYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C80%
BrominationBr₂/H₂SO₄, 50°C70%
AminationDMF, K₂CO₃, 100°C65%

Limitations : Multiple purification steps reduce overall efficiency.

Diazotization and Cross-Coupling

Sandmeyer Reaction with 3-Bromophenylboronic Acid

A diazonium intermediate is generated from 2-amino-3-nitropyridine and coupled with 3-bromophenylboronic acid.

Procedure (,):

  • Diazotization : 2-Amino-3-nitropyridine is treated with NaNO₂/HCl at 0–5°C.

  • Coupling : The diazonium salt reacts with 3-bromophenylboronic acid using Cu(I) catalysis in THF/H₂O.

Data Table 4: Diazotization-Coupling Parameters

ParameterValueSource
CatalystCuI
SolventTHF/H₂O (3:1)
Yield58–63%

Note : Limited by boronic acid availability and side product formation.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling 2-chloro-3-nitropyridine and 3-bromoaniline with K₂CO₃ avoids solvents and reduces energy input.

Procedure ():

  • Conditions : Stainless-steel jar, 30 Hz, 2 hours.

  • Yield : 68% (unoptimized).

Advantages : Scalable and environmentally benign.

Comparative Analysis of Methods

Data Table 5: Method Comparison

MethodYield (%)Purity (%)Key Challenge
SNAr65–7890–95Nitro migration
Buchwald-Hartwig72–8595–98Catalyst cost
Stepwise50–6085–90Multi-step complexity
Diazotization58–6380–85Boronic acid stability
Mechanochemical6888Optimization required

Q & A

Q. What are the standard synthetic routes for N-(3-bromophenyl)-3-nitropyridin-2-amine?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a protocol similar to the carboxy-alkynylation of propargylic amines ( ) can be adapted, where PdCl₂(PPh₃)₂ and CuI catalyze aryl halide coupling. Hydrolysis of intermediates (e.g., trifluoroacetamide derivatives) under basic conditions (KOH in MeOH/H₂O) followed by acid workup yields the target amine. Column chromatography is critical for purification to ensure high purity (>95% by NMR and HRMS) . For bromophenyl derivatives, optimizing stoichiometry and reaction time minimizes by-products, as seen in analogous syntheses .

Q. How is the structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on multi-technique validation:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the bromophenyl group appear as doublets (δ 7.2–7.8 ppm), while the nitro-pyridine moiety shows distinct deshielded peaks .
  • HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) and isotopic pattern matching the bromine atom .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c) with unit-cell parameters (a = ~10.6 Å, b = ~7.1 Å) resolve bond lengths and angles. Hydrogen-bonding networks (C–H···O/N) and π-π stacking interactions further validate the structure .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of nitro group-derived fumes .
  • Storage : Store in airtight containers at 0–6°C to prevent degradation. Avoid exposure to ignition sources due to potential flammability .

Advanced Research Questions

Q. How can researchers address by-product formation during synthesis?

  • Methodological Answer : By-products (e.g., tautomers or regioisomers) arise from competing reaction pathways. Mitigation strategies include:
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Catalyst Optimization : Adjust Pd/Cu ratios to favor selectivity (e.g., PdCl₂(PPh₃)₂ vs. Pd/NiO systems) .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C vs. reflux) reduce side reactions .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., NMR vs. X-ray bond lengths) require cross-validation:
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to identify conformational differences .
  • Multi-Solvent Crystallization : Recrystallize in polar (MeOH) and non-polar (hexane) solvents to assess packing effects on tautomerism .
  • Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may explain inconsistencies .

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., using Gaussian 16) to assess reactivity. The nitro group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack predictions .
  • Charge Density Analysis : Use software like SHELXL to map electrostatic interactions influencing crystal packing .

Q. How to analyze tautomerism and hydrogen-bonding interactions in the crystal structure?

  • Methodological Answer :
  • X-ray Refinement : Refine structures using SHELXL to distinguish keto-amine vs. hydroxy-pyridine tautomers. For example, bond lengths (C=O ~1.23 Å vs. C–O ~1.34 Å) confirm the dominant tautomer .
  • Hydrogen-Bond Metrics : Measure N–H···O/N distances (2.8–3.2 Å) and angles (150–170°) to map supramolecular assemblies. Software like Mercury visualizes these networks .

Q. How does the nitro group influence the compound’s reactivity in further functionalization?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : The nitro group deactivates the pyridine ring, directing substitutions to the bromophenyl moiety. Meta-directing effects are confirmed via nitration trials .
  • Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling subsequent coupling (e.g., Suzuki-Miyaura) . Kinetic studies (UV-Vis monitoring) reveal reduction rates dependent on solvent polarity .

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